molecular formula C37H56O10 B14794775 [(1R,1'R,4S,4'R,12'S,21'R)-1,4',6',12',17',17'-hexamethyl-18'-(3,4,5-trihydroxyoxan-2-yl)oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3'-yl] acetate

[(1R,1'R,4S,4'R,12'S,21'R)-1,4',6',12',17',17'-hexamethyl-18'-(3,4,5-trihydroxyoxan-2-yl)oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3'-yl] acetate

Cat. No.: B14794775
M. Wt: 660.8 g/mol
InChI Key: GCMGJWLOGKSUGX-UZKYBSHXSA-N
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Description

The compound [(1R,1’R,4S,4’R,12’S,21’R)-1,4’,6’,12’,17’,17’-hexamethyl-18’-(3,4,5-trihydroxyoxan-2-yl)oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8’-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3’-yl] acetate is a complex organic molecule with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The specific conditions depend on the desired transformation and the stability of the compound under those conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

    Chemistry: As a model compound for studying stereochemistry and reaction mechanisms.

    Biology: Potential use in studying biological pathways and interactions due to its complex structure.

    Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.

    Industry: Use in the synthesis of other complex molecules or as a catalyst in certain reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or participating in biochemical pathways. The exact mechanism would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other spiro-linked molecules or those with multiple stereocenters and complex ring structures. Examples could be:

  • Spiro[3.3]heptane derivatives
  • Spirooxindoles
  • Spirocyclic lactones

Uniqueness

What sets this compound apart is its unique combination of functional groups, stereocenters, and the spiro linkage, which together create a highly specific and potentially versatile molecule for various applications.

Properties

Molecular Formula

C37H56O10

Molecular Weight

660.8 g/mol

IUPAC Name

[(1R,1'R,4S,4'R,12'S,21'R)-1,4',6',12',17',17'-hexamethyl-18'-(3,4,5-trihydroxyoxan-2-yl)oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3'-yl] acetate

InChI

InChI=1S/C37H56O10/c1-18-12-37(30-33(6,47-30)17-43-37)46-21-13-32(5)23-9-8-22-31(3,4)24(45-29-28(41)27(40)20(39)15-42-29)10-11-35(22)16-36(23,35)14-25(44-19(2)38)34(32,7)26(18)21/h18,20-30,39-41H,8-17H2,1-7H3/t18?,20?,21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,32-,33+,34+,35+,36-,37-/m0/s1

InChI Key

GCMGJWLOGKSUGX-UZKYBSHXSA-N

Isomeric SMILES

CC1C[C@@]2(C3[C@](O3)(CO2)C)OC4C1[C@]5(C(C[C@@]67C[C@@]68CCC(C(C8CCC7[C@@]5(C4)C)(C)C)OC9C(C(C(CO9)O)O)O)OC(=O)C)C

Canonical SMILES

CC1CC2(C3C(O3)(CO2)C)OC4C1C5(C(CC67CC68CCC(C(C8CCC7C5(C4)C)(C)C)OC9C(C(C(CO9)O)O)O)OC(=O)C)C

Origin of Product

United States

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